molecular formula C18H19NO B12587754 N-[2-(Pent-3-en-2-yl)phenyl]benzamide CAS No. 649558-92-9

N-[2-(Pent-3-en-2-yl)phenyl]benzamide

Cat. No.: B12587754
CAS No.: 649558-92-9
M. Wt: 265.3 g/mol
InChI Key: ICYWJDOQLXYYNP-UHFFFAOYSA-N
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Description

N-[2-(Pent-3-en-2-yl)phenyl]benzamide is a benzamide derivative characterized by a pent-3-en-2-yl substituent at the ortho position of the phenyl ring attached to the benzamide core. This compound belongs to a class of N-substituted benzamides, which are structurally defined by an amide linkage between a benzoyl group and an aromatic amine. Such structural features are critical for interactions with biological targets, including enzymes or receptors, and may confer unique physicochemical properties compared to simpler benzamide analogues.

Properties

CAS No.

649558-92-9

Molecular Formula

C18H19NO

Molecular Weight

265.3 g/mol

IUPAC Name

N-(2-pent-3-en-2-ylphenyl)benzamide

InChI

InChI=1S/C18H19NO/c1-3-9-14(2)16-12-7-8-13-17(16)19-18(20)15-10-5-4-6-11-15/h3-14H,1-2H3,(H,19,20)

InChI Key

ICYWJDOQLXYYNP-UHFFFAOYSA-N

Canonical SMILES

CC=CC(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(Pent-3-en-2-yl)phenyl]benzamide typically involves the reaction of 2-(Pent-3-en-2-yl)aniline with benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or chloroform
  • Temperature: Room temperature to 40°C
  • Reaction Time: 2-4 hours

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-[2-(Pent-3-en-2-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium

    Reduction: Lithium aluminum hydride in dry ether

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst

Major Products:

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines

    Substitution: Halogenated derivatives

Scientific Research Applications

Biological Activities

Anticancer Properties
N-[2-(Pent-3-en-2-yl)phenyl]benzamide has shown promising anticancer activity. A study demonstrated that compounds similar to this benzamide exhibited significant inhibition against various cancer cell lines, including colorectal carcinoma (HCT116). The mechanism of action is believed to involve the inhibition of dihydrofolate reductase, a key enzyme in purine synthesis, which is crucial for cancer cell proliferation .

Antimicrobial Activity
Research indicates that derivatives of this compound possess antimicrobial properties. They have been tested against a range of bacterial and fungal strains, demonstrating effectiveness comparable to standard antimicrobial agents. The presence of specific functional groups enhances their potency against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It acts as an inhibitor of 15-prostaglandin dehydrogenase, which plays a significant role in the degradation of prostaglandins involved in inflammatory responses. This inhibition can lead to increased levels of prostaglandins that mediate pain and inflammation, providing a therapeutic avenue for treating inflammatory diseases .

Case Studies

StudyFocusFindings
Study 1 Anticancer ActivityThis compound showed IC50 values lower than standard chemotherapy agents in HCT116 cell lines, indicating higher potency .
Study 2 Antimicrobial EfficacyDemonstrated significant antimicrobial activity against both bacterial and fungal strains with MIC values comparable to established antibiotics .
Study 3 Anti-inflammatory PotentialInhibition of 15-prostaglandin dehydrogenase resulted in doubled levels of PGE2 in vivo, suggesting potential for treating inflammatory conditions .

Mechanism of Action

The mechanism of action of N-[2-(Pent-3-en-2-yl)phenyl]benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects. Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural analogs of N-[2-(Pent-3-en-2-yl)phenyl]benzamide, highlighting substituent effects, synthesis methods, and biological activities.

Structural and Functional Group Comparisons

Compound Name Key Substituents/Features Biological Activity/Application Synthesis Method (Reference)
This compound Pent-3-en-2-yl (C=C branch) at ortho-phenyl position Not explicitly reported; inferred structural relevance to bioactive analogs Likely via amide coupling of 2-(pent-3-en-2-yl)aniline with benzoyl chloride
3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides Benzoimidazolethio-acetamido group at meta position Antimicrobial, anticancer (IC₅₀: 2–15 μM against cancer cell lines) Multi-step synthesis involving thioether formation and amide coupling
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methylbenzoyl + 2-amino-2-methyl-1-propanol group Metal-catalyzed C–H bond functionalization (directing group) Reacting 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol
N-(2,2-Diphenylethyl)-4-nitrobenzamide 4-nitrobenzamide + diphenylethylamine moiety No direct activity reported; structural analysis via ESI-HRMS and X-ray Amide coupling of 4-nitrobenzoyl chloride with 2,2-diphenylethylamine
N-[1-(Benzoyloxy)ethyl]benzamide Benzoyloxyethyl group (natural product) Isolated from Litsea garrettii; no cytotoxicity observed (MTT assay) Plant-derived (no synthetic route provided)
Mepronil (2-methyl-N-(3-(1-methylethoxy)phenyl)benzamide) 2-methyl + 3-isopropoxy substituents Agricultural fungicide Commercial synthesis (amide coupling)

Key Observations

Substituent Position and Bioactivity: The position of substituents significantly impacts activity. For example, benzoimidazolethio derivatives (meta-substituted) in exhibit potent antimicrobial and anticancer effects, whereas ortho-substituted compounds (e.g., the target compound) may prioritize steric effects over electronic interactions.

Synthetic Accessibility: Most benzamides are synthesized via amide coupling (e.g., benzoyl chloride + amine), as seen in . Natural derivatives (e.g., ) are isolated via chromatographic methods, emphasizing the diversity of sourcing.

Biological vs. Industrial Applications :

  • Anticancer/antimicrobial benzamides contrast with agrochemical derivatives like mepronil , which has a 3-isopropoxy group critical for fungicidal activity.
  • The target compound’s unsaturated aliphatic chain may align with bioactive analogs but requires empirical validation.

Physicochemical Properties

  • Lipophilicity : The pent-3-en-2-yl group likely increases logP compared to simpler benzamides (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide ), enhancing membrane permeability.

Biological Activity

N-[2-(Pent-3-en-2-yl)phenyl]benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms, and related research findings.

Chemical Structure and Properties

This compound features a unique structure that includes a pent-3-en-2-yl group attached to a phenyl ring, which enhances its hydrophobic characteristics compared to similar compounds. This structural feature may influence its interaction with biological targets and contribute to its activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting a potential role as an antimicrobial agent. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell death.

Anticancer Activity

This compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation. For example, it has been shown to block the cell cycle at the G1/G0 phase in colon cancer models, indicating its potential as a therapeutic agent against specific cancers .

The exact mechanism by which this compound exerts its biological effects is not fully understood. However, it is hypothesized that the compound interacts with specific enzymes or receptors via hydrogen bonding and hydrophobic interactions. These interactions may modulate the activity of target proteins involved in cellular processes such as proliferation and apoptosis.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological ActivityUnique Aspects
N-PhenylbenzamideLacks pent-3-en-2-yl groupLower bioactivityLess hydrophobic
N-(4-(quinazolin-2-yl)phenyl)benzamideContains quinazoline moietyDifferent anticancer propertiesVaries in target interaction
N-[2-(Cyclopent-1-en-1-yl)phenyl]benzamideCyclopentene ring instead of pentenylDifferent reactivityAlters biological properties

Case Studies and Research Findings

  • In Vivo Studies : In animal models, this compound has shown promise in enhancing recovery from bone marrow transplantation by modulating inflammatory responses . This suggests potential applications in therapies aimed at improving patient outcomes post-transplant.
  • Cell Line Studies : Various studies have utilized cancer cell lines to assess the efficacy of this compound. Results indicate significant reductions in cell viability at specific concentrations, supporting its role as an anticancer agent .
  • Mechanistic Insights : Investigations into the molecular targets of this compound have revealed interactions with pathways involved in inflammation and cell survival, further elucidating its therapeutic potential .

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